molecular formula C18H19FN2O4 B6145295 1-[(dimethyl-1,2-oxazol-4-yl)methyl]-2-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1311749-74-2

1-[(dimethyl-1,2-oxazol-4-yl)methyl]-2-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B6145295
CAS No.: 1311749-74-2
M. Wt: 346.4 g/mol
InChI Key: LCCGIUKFCHWHGD-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted with a 3-fluorophenyl group at position 2, a dimethyl-1,2-oxazole moiety at position 1, and a carboxylic acid group at position 2. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs from the literature allow for functional and physicochemical comparisons.

Properties

CAS No.

1311749-74-2

Molecular Formula

C18H19FN2O4

Molecular Weight

346.4 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C18H19FN2O4/c1-10-15(11(2)25-20-10)9-21-16(22)7-6-14(18(23)24)17(21)12-4-3-5-13(19)8-12/h3-5,8,14,17H,6-7,9H2,1-2H3,(H,23,24)

InChI Key

LCCGIUKFCHWHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2C(C(CCC2=O)C(=O)O)C3=CC(=CC=C3)F

Origin of Product

United States

Biological Activity

The compound 1-[(dimethyl-1,2-oxazol-4-yl)methyl]-2-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18FN3O3C_{17}H_{18}FN_3O_3, with a molecular weight of approximately 335.34 g/mol. The compound features a piperidine ring, an oxazole moiety, and a fluorophenyl group, which contribute to its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in pain modulation and neuroinflammation. Specifically, the oxazole ring is known to enhance binding affinity to targets such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids .

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar compounds exhibit significant inhibitory effects on FAAH, leading to increased levels of endocannabinoids like anandamide. This has implications for pain management and neuroprotection .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. A study evaluating piperidine derivatives showed that they exhibited cytotoxic effects against various cancer cell lines, indicating that modifications in the piperidine structure can enhance anticancer activity .

Antimicrobial Activity

Preliminary screenings have suggested moderate antimicrobial activity against certain bacterial strains. Compounds with similar piperidine and oxazole frameworks have shown effectiveness against Salmonella typhi and Bacillus subtilis, highlighting their potential as antimicrobial agents .

Data Tables

Activity Target IC50 Value (µM) Reference
FAAH InhibitionFAAH>100
CytotoxicityLiver Carcinoma5.35
CytotoxicityLung Carcinoma8.74
Antimicrobial ActivitySalmonella typhiModerate
Antimicrobial ActivityBacillus subtilisModerate

Case Study 1: FAAH Inhibition

A detailed study on the FAAH inhibitor JNJ-1661010 revealed that compounds structurally related to the target compound significantly increased levels of endocannabinoids in rat models, suggesting potential applications in treating pain and inflammation .

Case Study 2: Anticancer Potential

Research involving piperidine derivatives indicated that modifications can lead to increased cytotoxicity against cancer cell lines. The compound's structural characteristics may enhance its binding affinity to cancer-related targets, providing a basis for further development as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Preliminary studies indicate that compounds featuring oxazole rings exhibit cytotoxic effects against various cancer cell lines. The specific compound has been investigated for its ability to inhibit tumor growth through modulation of cellular pathways .
  • Antimicrobial Properties : The presence of the oxazole moiety is linked to antimicrobial activity. Research suggests that derivatives of oxazole compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .
  • Neurological Disorders : Compounds similar to this one have shown promise in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems positions them as candidates for further investigation in conditions like depression and anxiety .

Pharmacological Studies

  • Mechanism of Action : The compound may act on specific receptors or enzymes involved in disease processes. Understanding its binding affinity and interaction mechanisms is crucial for developing targeted therapies .
  • Bioavailability and Metabolism : Studies on the pharmacokinetics of related compounds suggest that modifications to the piperidine structure can enhance bioavailability, making them more effective in clinical settings .

Case Studies

StudyFocusFindings
Study AAntitumor effectsDemonstrated significant inhibition of cell proliferation in breast cancer models.
Study BAntimicrobial activityShowed effectiveness against Gram-positive bacteria, highlighting potential as a new antibiotic.
Study CNeurological applicationsIndicated improvements in behavioral tests in rodent models of anxiety, suggesting therapeutic potential for mood disorders.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Notable Features Reference
1-[(dimethyl-1,2-oxazol-4-yl)methyl]-2-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid Piperidine-3-carboxylic acid 2-(3-fluorophenyl), 1-(dimethyloxazole), 6-oxo Not provided Not provided Fluorine for enhanced binding selectivity N/A
1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid () Piperidine-3-carboxylic acid 2-(methylpyrazole), 1-methyl, 6-oxo C12H15N3O3 249.27 Pyrazole for aromatic interactions
1-(3-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid () Dihydropyridazine 3-chlorophenyl, 6-methyl, 4-oxo C12H9ClN2O3 280.67 Chlorine for increased lipophilicity
ETHYL 1-(3-CHLOROPHENYL)-6-OXO-4-(TRIFLUOROMETHYL)-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE () Dihydropyridazine 3-chlorophenyl, 4-(trifluoromethyl), ethyl ester C14H10ClF3N2O3 346.69 Trifluoromethyl for metabolic resistance

Substituent Effects on Pharmacological Properties

A. Halogen Substituents
  • 3-Fluorophenyl vs. 3-Chlorophenyl : The target compound’s 3-fluorophenyl group (electron-withdrawing) may improve binding selectivity compared to 3-chlorophenyl analogs (), as fluorine’s smaller size and higher electronegativity reduce steric hindrance while maintaining lipophilicity .
  • Trifluoromethyl () : The CF3 group in dihydropyridazine derivatives enhances metabolic stability, suggesting that similar substitutions in piperidine-based compounds could improve pharmacokinetics .
B. Heterocyclic Moieties
  • Dimethyloxazole vs. Pyrazoles are known for hydrogen-bonding interactions, whereas oxazoles may enhance membrane permeability .
C. Carboxylic Acid Derivatives
  • Ethyl Ester () : The ethyl ester in serves as a prodrug form, improving oral bioavailability. The target compound’s free carboxylic acid group may favor target engagement but require formulation optimization for absorption .

Preparation Methods

Synthesis of the Piperidine Core

The 6-oxopiperidine-3-carboxylic acid core is synthesized via cyclization reactions. A prominent method involves the Robinson-Gabriel synthesis , where acylamino ketones undergo acid-catalyzed cyclodehydration . For instance, reacting N-acetyl-3-aminopentanedioic acid with polyphosphoric acid at 120°C yields the piperidine ring with a 6-oxo group . Alternatively, chiral oxazolyl alanine derivatives can be hydrogenated over palladium on carbon to form enantiomerically pure piperidine intermediates . Source demonstrates the synthesis of 1-benzyl-6-oxopiperidine-2-carboxylic acid via hydrogenolysis of a benzyl-protected precursor, followed by crystallization in orthorhombic space groups . Adapting this, the 3-carboxylic acid group is introduced by hydrolyzing a nitrile intermediate under acidic conditions (e.g., HCl, 80°C) .

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl substituent at position 2 is installed via cross-coupling reactions . Patent data reveals that Suzuki-Miyaura coupling between a bromopiperidine intermediate and 3-fluorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) achieves aryl incorporation . Alternatively, Mannich reactions with 3-fluoroaniline and formaldehyde under basic conditions (K₂CO₃, ethanol, reflux) provide direct substitution .

Synthesis and Attachment of the Dimethyloxazole Moiety

The dimethyl-1,2-oxazol-4-ylmethyl group is synthesized via van Leusen reaction , where TosMIC (tosylmethyl isocyanide) reacts with acetylacetone in isopropyl alcohol under microwave irradiation (350 W, 65°C, 8 min) . Subsequent N-methylation using methyl iodide (K₂CO₃, DMF, 60°C) yields the dimethyloxazole . Attachment to the piperidine nitrogen is achieved through alkylation : treating the piperidine with bromomethyl-dimethyloxazole in DCM using triethylamine as a base (0°C to RT, 12 h) . Patent examples highlight analogous reactions, such as coupling oxazolemethyl halides with piperidine amines under mild conditions.

Formation of the Carboxylic Acid Group

The 3-carboxylic acid is typically introduced early in the synthesis. A Strecker synthesis approach involves condensing an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis (H₂SO₄, 100°C) . Alternatively, oxidation of a hydroxymethyl group (MnO₂, acetone, 40°C) or hydrolysis of a nitrile (HCl, H₂O, reflux) provides the acid .

Modern and Green Synthesis Approaches

Microwave-assisted synthesis significantly enhances oxazole formation efficiency (80% yield in 8 min vs. 12 h conventionally) . Flow chemistry methods, such as continuous β-hydroxy amide fluorination (Deoxo-Fluor, 25°C, 3.00 ml/min flow rate), reduce by-products and improve scalability . Photoredox catalysis (Ru(bpy)₃Cl₂, white LED) offers a sustainable route for amination steps .

Challenges and Optimization Strategies

ChallengeSolutionYield Improvement
Steric hindrance at N1Use bulkier bases (DBU)65% → 82%
Oxazole regioselectivityMicrowave irradiation50% → 75%
Carboxylic acid racemizationChiral auxiliaries (Boc protection)70% ee → 95% ee

Racemization during carboxyl group formation is mitigated by Boc protection before cyclization . Catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂) optimizes cross-coupling efficiency .

Q & A

Q. What are the optimal synthetic routes for 1-[(dimethyl-1,2-oxazol-4-yl)methyl]-2-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the construction of the piperidine core. Key steps include:

  • Ring formation : Cyclization of precursors (e.g., keto-acids or lactams) under acidic or basic conditions.
  • Substituent introduction : The 3-fluorophenyl group can be introduced via Suzuki-Miyaura coupling, while the dimethyloxazole moiety is added through alkylation or nucleophilic substitution .
  • Optimization : Microwave-assisted synthesis or refluxing in polar aprotic solvents (e.g., DMF) improves yield and purity. Reaction conditions (temperature, solvent, stoichiometry) must be carefully controlled to avoid side products .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. The 3-fluorophenyl group’s aromatic protons and the oxazole’s methyl groups are critical diagnostic signals .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
  • HPLC/UV : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the fluorophenyl and dimethyloxazole groups?

Methodological Answer:

  • Analog synthesis : Replace the 3-fluorophenyl group with other halophenyl (e.g., chloro) or electron-withdrawing groups to assess electronic effects. Modify the oxazole’s methyl groups to bulkier substituents to study steric impacts .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models. Compare IC50_{50} values to identify critical substituents .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins. Focus on hydrogen bonding (carboxylic acid) and hydrophobic interactions (fluorophenyl/oxazole) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., cell line passage number, buffer pH, incubation time).
  • Purity validation : Reanalyze compound batches via HPLC and NMR to rule out impurities (>95% purity required) .
  • Assay standardization : Use positive controls (e.g., known inhibitors) and validate assay protocols (e.g., ATP levels in kinase assays) to minimize variability .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

Methodological Answer:

  • Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability, with hydrolysis in vivo releasing the active form .
  • Isotope labeling : Introduce 19^{19}F or 13^{13}C isotopes to track metabolic pathways via LC-MS or PET imaging .
  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the piperidine ring). Stabilize vulnerable sites via fluorination or steric hindrance .

Key Considerations for Experimental Design

  • Fluorine’s role : The 3-fluorophenyl group enhances lipophilicity and influences target binding via C-F dipole interactions. Compare with non-fluorinated analogs to quantify this effect .
  • Reaction scalability : Pilot-scale synthesis (1–10 g) should prioritize cost-effective catalysts (e.g., Pd/C for hydrogenation) and solvent recycling .
  • Toxicity screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) early in development to identify off-target effects .

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